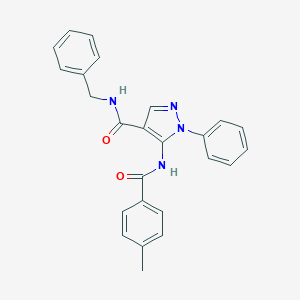![molecular formula C18H15N3O3 B505055 N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B505055.png)
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide is a complex organic compound with the molecular formula C18H15N3O3 and a molecular weight of 321.33 g/mol . This compound is characterized by the presence of a pyridine ring, a furan ring, and an amide linkage, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate acyl chloride or anhydride to form the amide bond. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide can be compared with other similar compounds, such as:
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide: Similar structure but with a naphthalene ring instead of a furan ring.
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)[1,1’-biphenyl]-4-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3g/mol |
IUPAC Name |
N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c22-17(20-12-13-5-3-9-19-11-13)14-6-1-2-7-15(14)21-18(23)16-8-4-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23) |
InChI Key |
AIKPUWAFLPLSOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504972.png)

![2-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B504974.png)
![N-{2-[(2-chlorophenyl)carbamoyl]phenyl}-2-methylbenzamide](/img/structure/B504975.png)
![N,N-diethyl-2-{[(2-methylphenyl)carbonyl]amino}benzamide](/img/structure/B504976.png)
![2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B504978.png)
![5-(3-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504981.png)
![5-(4-BROMOPHENYL)-1,6-DIPHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B504982.png)
![5,6-bis(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504983.png)
![6-(2-fluorophenyl)-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504985.png)
![6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B504990.png)
![6-(4-chlorophenyl)-5-(2,4-dimethylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504991.png)
![5-[(3-fluorobenzoyl)amino]-N-(2-furylmethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504992.png)
![5-[(3-fluorobenzoyl)amino]-N,1-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B504993.png)
